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molecular formula C18H19N B569259 4-Cyano-4'-pentyldiphenyl-D19 CAS No. 117950-85-3

4-Cyano-4'-pentyldiphenyl-D19

Cat. No. B569259
M. Wt: 268.473
InChI Key: HHPCNRKYVYWYAU-BYPAVJMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04017416

Procedure details

50 Gram of 4-n-pentyl-4'-cyanobiphenyl and 500 g of 70 weight % sulfuric acid were introduced into 2 l three neck flask, and heated on a mantle heater, with stirring under reflux for 2.5 hours. The resulting reaction mixture was water-cooled and then 500 ml of water was added, followed by separating a solid product with a glass filter, water-washing and recrystallizing with glacial acetic acid to give 45.7 g of 4-n-pentyl-biphenyl-4'-carboxylic acid((II), R=C5H11) which was a colorless crystal having a molecular formula of C18H20O2 (composition: C 80.6%, H 7.5%, O 11.9% as calculated values and C 80.3%, H 7.6%, O 12.1% as observed values) and a melting point of 177° C, and formed a smectic liquid crystal at temperatures exceeding the melting point.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][C:15]([C:18]#N)=[CH:14][CH:13]=2)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5].S(=O)(=O)(O)[OH:21].[OH2:25]>>[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][C:15]([C:18]([OH:21])=[O:25])=[CH:14][CH:13]=2)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)C1=CC=C(C=C1)C1=CC=C(C=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
three
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a mantle heater
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
by separating a solid product with a glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
water-washing
CUSTOM
Type
CUSTOM
Details
recrystallizing with glacial acetic acid

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 45.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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